3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Catalog No.
S779335
CAS No.
811842-42-9
M.F
C13H11ClF3N
M. Wt
273.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydro...

CAS Number

811842-42-9

Product Name

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

IUPAC Name

3-[3-(trifluoromethyl)phenyl]aniline;hydrochloride

Molecular Formula

C13H11ClF3N

Molecular Weight

273.68 g/mol

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10;/h1-8H,17H2;1H

InChI Key

VQSYGRWBFWQJIS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N.Cl

Anti-Cancer Studies

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Broad-Spectrum Pharmaceutical Activity

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a biphenyl structure. Its molecular formula is C₁₃H₁₀F₃N·HCl, and it has a molecular weight of approximately 273.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a pharmaceutical intermediate, particularly in the development of various therapeutic agents .

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, which are important in drug synthesis.
  • Reduction Reactions: The trifluoromethyl group can undergo reduction under specific conditions, altering the compound's properties and reactivity.

These reactions make 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride a versatile building block in organic synthesis .

While specific biological activities of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, they may act as inhibitors or modulators in various biological pathways, potentially influencing processes such as cell signaling or enzyme activity. Preliminary studies suggest that this compound could have implications in proteomics and related fields .

Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride can be achieved through several methods:

  • Direct Amination: Using trifluoromethylated precursors and amine reagents under controlled conditions.
  • Electrophilic Aromatic Substitution: Introducing the trifluoromethyl group onto biphenyl derivatives followed by amination.
  • Multi-step Synthesis: Combining various synthetic routes to construct the biphenyl framework before introducing the trifluoromethyl and amine functionalities.

Each method varies in complexity and yield, depending on the starting materials and reaction conditions employed .

The primary applications of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride include:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs targeting various diseases.
  • Research Reagent: Utilized in biochemical assays and proteomics studies due to its unique chemical properties.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

These applications highlight the compound's versatility across different scientific domains .

Interaction studies involving 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride typically focus on its binding affinities with biological targets or other chemical species. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that the compound may interact with proteins involved in cellular signaling pathways, although detailed interaction profiles are still under investigation .

Several compounds share structural similarities with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. A comparison is provided below:

Compound NameStructure TypeKey Features
3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amineBiphenyl AmineSimilar trifluoromethyl group; different amine position
4-(Trifluoromethyl)-anilineAniline DerivativeExhibits different reactivity patterns due to para substitution
[1,1'-Biphenyl]-4-amineBiphenyl AmineLacks trifluoromethyl group; serves as a baseline for comparison

The uniqueness of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride lies in its specific trifluoromethyl substitution at the meta position of the biphenyl structure, which may significantly influence its chemical reactivity and biological interactions compared to other similar compounds .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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